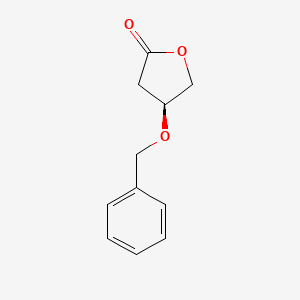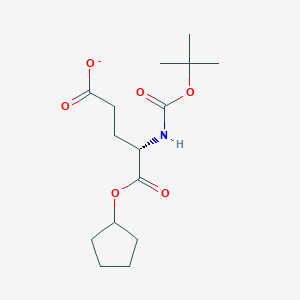
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group, a tert-butoxycarbonyl (Boc) protecting group, and an oxidized norvaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate typically involves the following steps:
Protection of the Amino Group: The amino group of L-norvaline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through nucleophilic substitution reactions, where the Boc-protected oxidized norvaline reacts with cyclopentyl halides under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to modify its functional groups.
Reduction: Reduction reactions can be employed to convert the oxido and oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the cyclopentyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Cyclopentyl halides and other alkyl halides are used in substitution reactions.
Major Products:
Hydroxylated Derivatives: Reduction of the oxido and oxo groups leads to the formation of hydroxylated derivatives.
Substituted Cyclopentyl Derivatives: Nucleophilic substitution reactions yield various substituted cyclopentyl derivatives.
Scientific Research Applications
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-leucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-isoleucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-valinate
Comparison:
- Structural Differences: While these compounds share the cyclopentyl and Boc-protected amino acid core, they differ in the side chain attached to the alpha carbon.
- Unique Features: Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is unique due to its specific side chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82152-23-6 |
|---|---|
Molecular Formula |
C15H24NO6- |
Molecular Weight |
314.35 g/mol |
IUPAC Name |
(4S)-5-cyclopentyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(8-9-12(17)18)13(19)21-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18)/p-1/t11-/m0/s1 |
InChI Key |
JTENPJXMALZPHY-NSHDSACASA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)

![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
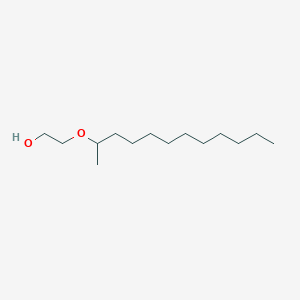
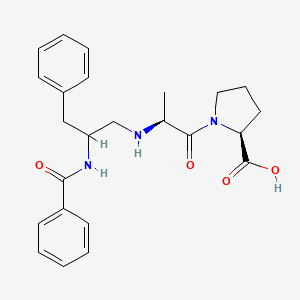
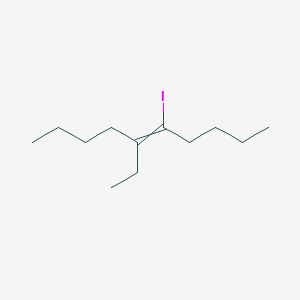

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
